

Spectroscopic Characterization of 4-Chlorobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorobenzamide

Cat. No.: B146232

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Introduction: **4-Chlorobenzamide** is a chemical compound with applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-chlorobenzamide**, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **4-chlorobenzamide**, both proton (^1H) and carbon-13 (^{13}C) NMR are essential for structural confirmation.

^1H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Chlorobenzamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.11	Singlet (broad)	1H	Amide (-NH)
~7.93	Doublet	2H	Aromatic (H-2, H-6)
~7.54	Doublet	2H	Aromatic (H-3, H-5)
~7.54	Singlet (broad)	1H	Amide (-NH)

Data obtained in DMSO- d_6 at 399.65 MHz.[\[1\]](#)

^{13}C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Chlorobenzamide**

Chemical Shift (δ) ppm	Assignment
~168	Carbonyl (C=O)
~137	Aromatic (C-4)
~133	Aromatic (C-1)
~130	Aromatic (C-2, C-6)
~129	Aromatic (C-3, C-5)

Note: These are approximate chemical shifts based on typical values for the functional groups present.

Experimental Protocols: NMR Spectroscopy

Sample Preparation: A sample of **4-chlorobenzamide** (approximately 0.04 g) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6).[\[1\]](#) Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: The ^1H NMR spectrum is acquired on a spectrometer operating at a frequency of approximately 400 MHz.^[1] For ^{13}C NMR, a spectrometer operating at around 100 MHz is used. The data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **4-Chlorobenzamide**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3400-3200	Strong, Broad	N-H	Stretch (Amide)
~3100-3000	Medium	C-H	Aromatic Stretch
~1670-1640	Strong	C=O	Stretch (Amide I)
~1600-1475	Medium-Weak	C=C	Aromatic Ring Stretch
~1400	Medium	C-N	Stretch
~850-800	Strong	C-H	Aromatic Out-of-plane Bend
~800-600	Strong	C-Cl	Stretch

Note: These are characteristic absorption ranges for the functional groups present in **4-chlorobenzamide**.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Technique): A small amount of **4-chlorobenzamide** is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.[2] A background spectrum of the empty sample holder is recorded first. The sample spectrum is then recorded over a typical range of 4000-400 cm^{-1} . [2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.

Table 4: Mass Spectrometry Data for **4-Chlorobenzamide** (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
157	~19	$[\text{M}+2]^+$ (^{37}Cl isotope)
155	~56	$[\text{M}]^+$ (^{35}Cl isotope)
139	100	$[\text{M}-\text{NH}_2]^+$
113	~23	$[\text{C}_6\text{H}_4\text{Cl}]^+$
111	~69	$[\text{C}_6\text{H}_4\text{Cl}]^+$
75	~71	$[\text{C}_5\text{H}_3\text{O}]^+$

Data obtained by direct inlet, 75 eV electron ionization.[1]

Experimental Protocol: Mass Spectrometry

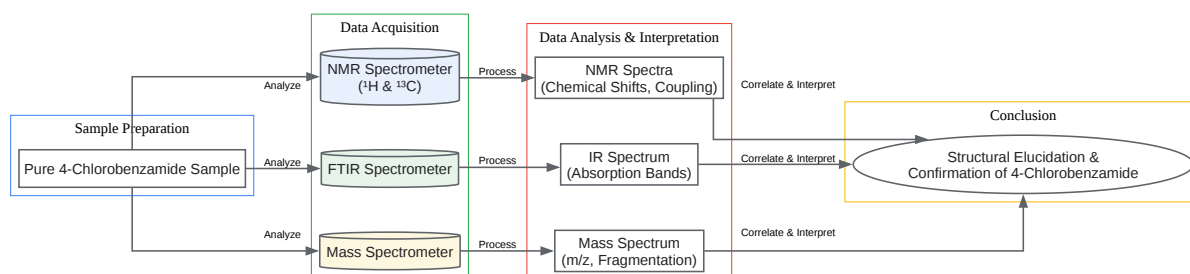
Sample Introduction: The **4-chlorobenzamide** sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[2]

Ionization and Analysis: In Electron Ionization (EI) mode, the sample is bombarded with a high-energy electron beam (e.g., 75 eV), causing ionization and fragmentation.[1] The resulting ions

are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-chlorobenzamide**.



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References

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